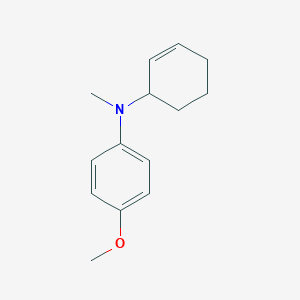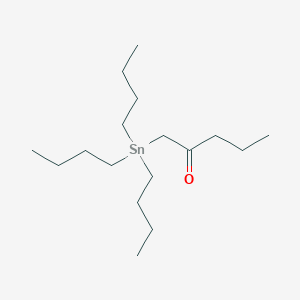![molecular formula C17H26N4 B14136124 1-[3-(Azepan-1-yl)butyl]-1H-indazol-3-amine CAS No. 89007-81-8](/img/structure/B14136124.png)
1-[3-(Azepan-1-yl)butyl]-1H-indazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Azepan-1-yl)butyl]-1H-indazol-3-amine is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features an indazole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indazole ring . The azepane ring can be introduced through nucleophilic substitution reactions, where an appropriate azepane derivative reacts with a halogenated precursor of the indazole compound.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic routes for higher yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-[3-(Azepan-1-yl)butyl]-1H-indazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various alkyl or aryl groups, leading to a diverse range of derivatives .
Scientific Research Applications
1-[3-(Azepan-1-yl)butyl]-1H-indazol-3-amine has several applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Used in the synthesis of specialty chemicals and materials, including polymers and advanced materials
Mechanism of Action
The mechanism of action of 1-[3-(Azepan-1-yl)butyl]-1H-indazol-3-amine involves its interaction with specific molecular targets and pathways. The indazole core can interact with various enzymes and receptors, modulating their activity. The azepane ring can enhance the compound’s binding affinity and selectivity for these targets. This dual interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
- 1-[3-(Azepan-1-yl)propyl]-1H-indazol-3-amine
- 1-[3-(Piperidin-1-yl)butyl]-1H-indazol-3-amine
- 1-[3-(Morpholin-1-yl)butyl]-1H-indazol-3-amine
Comparison: Compared to similar compounds, 1-[3-(Azepan-1-yl)butyl]-1H-indazol-3-amine is unique due to the presence of the azepane ring, which provides distinct chemical and biological properties. The larger ring size of the azepane compared to piperidine or morpholine can influence the compound’s conformational flexibility and binding interactions, potentially leading to different biological activities and applications .
Properties
CAS No. |
89007-81-8 |
|---|---|
Molecular Formula |
C17H26N4 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
1-[3-(azepan-1-yl)butyl]indazol-3-amine |
InChI |
InChI=1S/C17H26N4/c1-14(20-11-6-2-3-7-12-20)10-13-21-16-9-5-4-8-15(16)17(18)19-21/h4-5,8-9,14H,2-3,6-7,10-13H2,1H3,(H2,18,19) |
InChI Key |
KUENZUDUIJISTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN1C2=CC=CC=C2C(=N1)N)N3CCCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


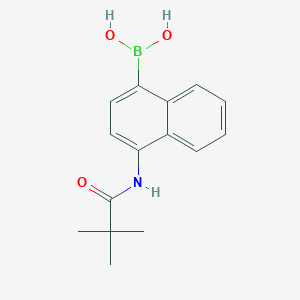
![3-(4-Methylphenyl)benzo[F]quinazoline](/img/structure/B14136048.png)
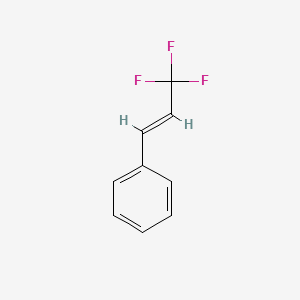


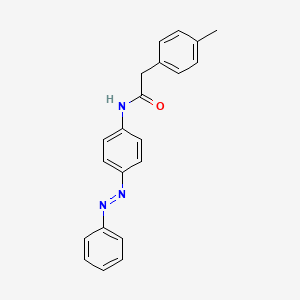
![3-[7-(4-Aminophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid](/img/structure/B14136079.png)
![10-[2,3-Bis(4-phenoxazin-10-ylphenyl)quinoxalin-6-yl]phenoxazine](/img/structure/B14136083.png)
![2-(3-methoxyphenyl)-N-(propan-2-yl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-8-carboxamide](/img/structure/B14136089.png)

![(Triethylsilyl)methyl [2-(diethylamino)ethoxy]acetate](/img/structure/B14136098.png)
